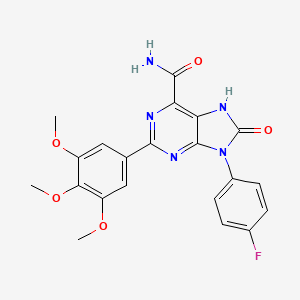
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-Fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine, also known as 4-FMEPD, is an organic compound belonging to the pteridine family. It is an important intermediate in the synthesis of a variety of compounds, including a number of pharmaceuticals. 4-FMEPD has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of a variety of compounds, including some pharmaceuticals. It has also been used in the synthesis of fluorescent and bioluminescent compounds, as well as in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is not yet fully understood. It is known that N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It is also known that N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine in lab experiments include its low cost and its availability in a variety of forms. The limitations of using N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine in lab experiments include its potential toxicity, its potential to form unstable compounds, and its potential to form unwanted byproducts.
Zukünftige Richtungen
For research on N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine, biochemistry, and pharmacology. Other potential future directions include the development of more efficient synthesis methods, the development of more stable forms of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine, and the development of new applications for N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine.
Synthesemethoden
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can be synthesized from 4-fluorophenol and 2-methoxyethanol using a two-step reaction. In the first step, 4-fluorophenol is reacted with 2-methoxyethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a pteridine intermediate. In the second step, the pteridine intermediate is reacted with sodium nitrite to form N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine.
Eigenschaften
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c1-23-9-8-19-15-21-13-12(17-6-7-18-13)14(22-15)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCCMAWXAGMJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid](/img/structure/B6421144.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B6421164.png)
![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421172.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)
![8-(4-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6421179.png)
![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)

![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)


![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)